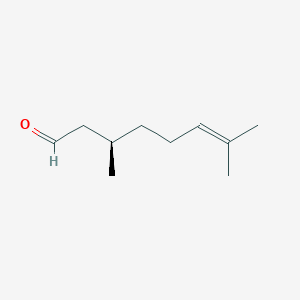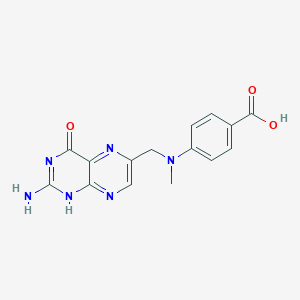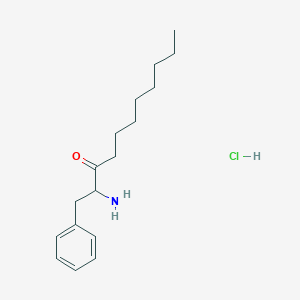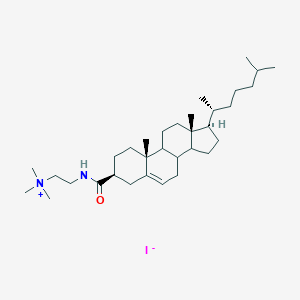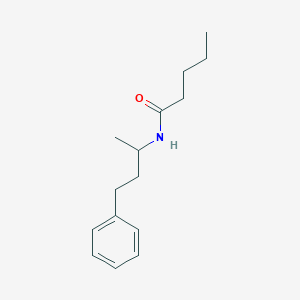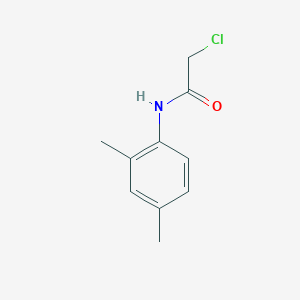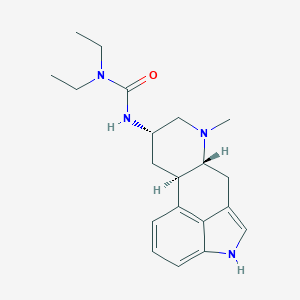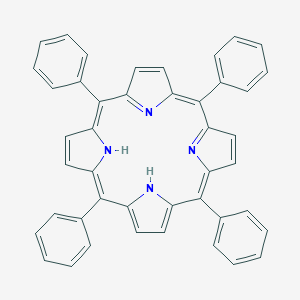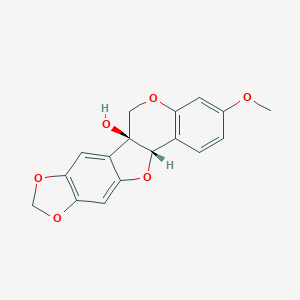
乙酸 4-羟基苯乙酯
概述
描述
Ethyl 4-hydroxyphenylacetate: is an organic compound with the molecular formula C10H12O3 . It is a derivative of phenylacetic acid and is characterized by the presence of an ethyl ester group and a hydroxyl group attached to the benzene ring. This compound is known for its role as a selective inhibitor of monoamine oxidase A, an enzyme involved in the breakdown of neurotransmitters .
科学研究应用
Chemistry: Ethyl 4-hydroxyphenylacetate is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized as a fluorescent probe due to its ability to emit light upon excitation. It is also used in the study of enzyme kinetics and inhibition .
Medicine: Ethyl 4-hydroxyphenylacetate has potential therapeutic applications as a selective inhibitor of monoamine oxidase A, which is involved in the treatment of neurological disorders such as depression and anxiety .
Industry: In the industrial sector, this compound is used in the synthesis of fragrances and flavoring agents due to its pleasant aroma .
作用机制
Target of Action
Ethyl 4-hydroxyphenylacetate is a selective inhibitor of monoamine oxidase A (MAO-A) . MAO-A is an enzyme that catalyzes the oxidative deamination of monoamines, playing a crucial role in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine.
Mode of Action
The compound interacts with its target, MAO-A, by inhibiting its activity. This inhibition prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability in the synaptic cleft and enhancing neurotransmission .
Biochemical Pathways
Ethyl 4-hydroxyphenylacetate is involved in the metabolic pathway of 4-hydroxyphenylacetate. The compound is a substrate for the enzyme 4-hydroxyphenylacetate-3-hydroxylase (4HPA3H), a heterodimeric flavin-dependent monooxygenase complex . This enzyme catalyzes the ortho-hydroxylation of resveratrol to produce piceatannol, a compound with various health benefits and applications in food, medicine, and cosmetics .
Pharmacokinetics
It’s known that the compound can be prepared by preparative high-performance liquid chromatography (hplc) from papillomavirus-infected cells, which are then extracted with ethyl esters or alcohol .
Result of Action
The inhibition of MAO-A by Ethyl 4-hydroxyphenylacetate leads to an increase in the levels of monoamine neurotransmitters in the brain. This can have various effects on mood, anxiety, and behavior. Additionally, the compound’s role in the production of piceatannol suggests potential health benefits, given piceatannol’s reported anti-cancer, anti-obesity, and neuroprotective properties .
Action Environment
The action of Ethyl 4-hydroxyphenylacetate can be influenced by various environmental factors. For instance, the efficiency of its production from papillomavirus-infected cells can depend on the specific conditions of the extraction process . Furthermore, the activity of 4HPA3H, the enzyme that uses Ethyl 4-hydroxyphenylacetate as a substrate, can be affected by factors such as pH and temperature .
安全和危害
未来方向
Ethyl 4-hydroxyphenylacetate has potential applications in the pharmaceutical, food, cosmetic, and functional material industries . It demonstrates significant potential for catechol production because it can be easily expressed, is highly active, and exhibits ortho-hydroxylation activity toward a broad spectrum of phenol substrates . Future research may focus on studying its structure–activity relationship, improving its properties, and developing a robust system for its synthesis .
生化分析
Biochemical Properties
Ethyl 4-hydroxyphenylacetate interacts with various enzymes and proteins in biochemical reactions. For instance, it is a substrate for the enzyme 4-Hydroxyphenylacetate-3-hydroxylase (4HPA3H), a bacterial flavin-dependent monooxygenase . This enzyme catalyzes the conversion of 4-hydroxyphenylacetate to 3,4-dihydroxyphenylacetate . The nature of these interactions involves the binding of Ethyl 4-hydroxyphenylacetate to the active site of the enzyme, facilitating its conversion to other compounds.
Cellular Effects
It is known that the product of its enzymatic conversion by 4HPA3H, 3,4-dihydroxyphenylacetate, participates in key biological processes, including cellular metabolism and detoxification .
Molecular Mechanism
The molecular mechanism of Ethyl 4-hydroxyphenylacetate involves its conversion by the enzyme 4HPA3H. This enzyme catalyzes the ortho-hydroxylation of Ethyl 4-hydroxyphenylacetate to produce a more hydroxylated compound . This process involves binding interactions with the enzyme, leading to changes in the molecular structure of Ethyl 4-hydroxyphenylacetate.
Temporal Effects in Laboratory Settings
It is known that the compound is a solid at room temperature and has a melting point of 36-38°C
Metabolic Pathways
Ethyl 4-hydroxyphenylacetate is involved in the metabolic pathway catalyzed by the enzyme 4HPA3H . This enzyme, which interacts with Ethyl 4-hydroxyphenylacetate, is part of a broader metabolic pathway that contributes to cellular metabolism and the biosynthesis of bioactive molecules .
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 4-hydroxyphenylacetate can be synthesized through various methods. One common method involves the esterification of 4-hydroxyphenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of ethyl 4-hydroxyphenylacetate often involves the use of preparative high-performance liquid chromatography (HPLC) to isolate the compound from complex mixtures. This method ensures high purity and yield, making it suitable for large-scale production .
化学反应分析
Types of Reactions: Ethyl 4-hydroxyphenylacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: 4-hydroxyphenylacetic acid or 4-hydroxybenzaldehyde.
Reduction: Ethyl 4-hydroxyphenylethanol.
Substitution: Various substituted phenylacetates depending on the reagent used.
相似化合物的比较
- 4-hydroxyphenylacetic acid
- Ethyl 4-hydroxybenzoate
- Ethyl 4-hydroxycinnamate
Comparison: Ethyl 4-hydroxyphenylacetate is unique due to its specific inhibition of monoamine oxidase A, which is not observed in the other similar compounds. Additionally, its ester group provides distinct chemical reactivity and solubility properties compared to the carboxylic acid or cinnamate derivatives .
属性
IUPAC Name |
ethyl 2-(4-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6,11H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUPPKVFCGIMDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066165 | |
| Record name | Benzeneacetic acid, 4-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17138-28-2 | |
| Record name | Ethyl 4-hydroxyphenylacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17138-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-hydroxyphenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017138282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 4-hydroxy-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, 4-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-hydroxyphenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.437 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 4-HYDROXYPHENYLACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94NWB742CW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the identification of Ethyl 4-hydroxyphenylacetate in Illigera cordata Dunn?
A1: The research paper [] highlights the isolation of eleven phenolic compounds from the stems of Illigera cordata Dunn, including Ethyl 4-hydroxyphenylacetate. This marks the first-time identification of these compounds within this specific plant species. This discovery contributes to the understanding of the phytochemical profile of Illigera cordata Dunn and expands the knowledge base of naturally occurring phenolic compounds.
Q2: Are there other known sources of Ethyl 4-hydroxyphenylacetate in nature?
A2: While the provided research focuses specifically on Illigera cordata Dunn [], it's important to note that Ethyl 4-hydroxyphenylacetate and other phenolic compounds are found in various plants and natural sources. Further research would be needed to determine if this compound has been identified in other plant species.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




